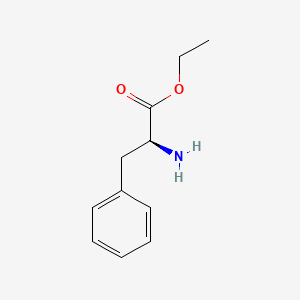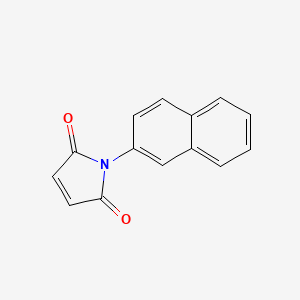
1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione
Übersicht
Beschreibung
“1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione” is a complex organic compound. It likely contains a pyrrole ring (a five-membered aromatic ring with one nitrogen atom) and a naphthalene ring (a polycyclic aromatic hydrocarbon composed of two fused benzene rings) .
Synthesis Analysis
While specific synthesis methods for “1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione” are not available, similar compounds are often synthesized through various organic reactions. For instance, the reactions of naphthalenyl radicals with acetylene have been studied .Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis : Compounds similar to “1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione” are often used as building blocks for the construction of complex organic molecules. The key functional group in these compounds is the boronic acid moiety (B(OH)2), which readily participates in various cross-coupling reactions.
-
Medicinal Applications : Indazole-containing heterocyclic compounds, which have a structure similar to “1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione”, have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
-
Theranostics : Naphthoimidazoles, another group of compounds similar to “1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione”, are potential bioactive heterocycle compounds used in several biomedical applications . They can act as diagnostic agents in theranostics, a field that combines therapeutic and imaging diagnostic techniques .
-
Explosive Detection : Compounds similar to “1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione”, such as di(naphthalen-2-yl)-1,2-diphenylethene-based conjugated polymers, have been used in explosive detection . These polymers show interesting aggregation-enhanced emission and function well in explosive detection in aqueous media .
-
Chemical Property Analysis : The 2-Naphthalenol, which has a similar structure to “1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione”, has been extensively studied for its chemical properties . This includes its phase change data, reaction thermochemistry data, gas phase ion energetics data, and UV/Visible spectrum .
-
Explosive Detection : Compounds similar to “1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione”, such as di(naphthalen-2-yl)-1,2-diphenylethene-based conjugated polymers, have been used in explosive detection . These polymers show interesting aggregation-enhanced emission and function well in explosive detection in aqueous media .
-
Chemical Property Analysis : The 2-Naphthalenol, which has a similar structure to “1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione”, has been extensively studied for its chemical properties . This includes its phase change data, reaction thermochemistry data, gas phase ion energetics data, and UV/Visible spectrum .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-naphthalen-2-ylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-13-7-8-14(17)15(13)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPTVBCAVIHHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70287821 | |
| Record name | 1-(Naphthalen-2-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthalenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
6637-45-2 | |
| Record name | MLS002667550 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Naphthalen-2-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



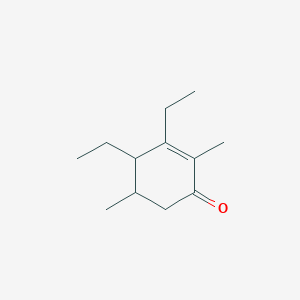
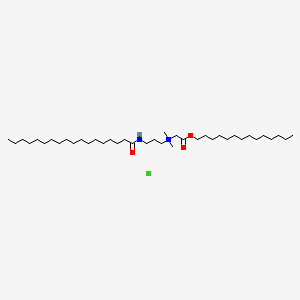
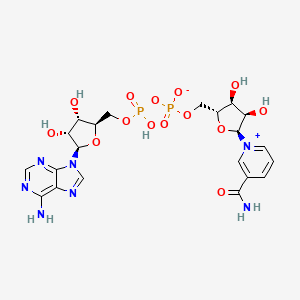
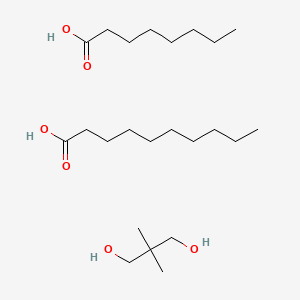
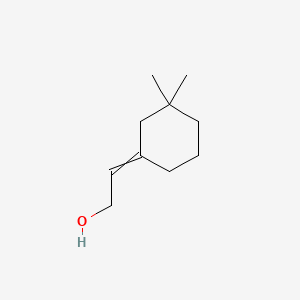
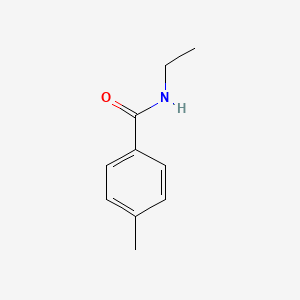
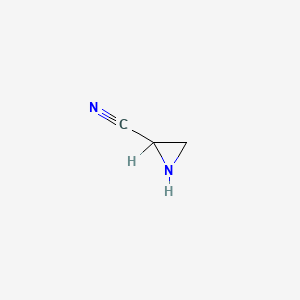
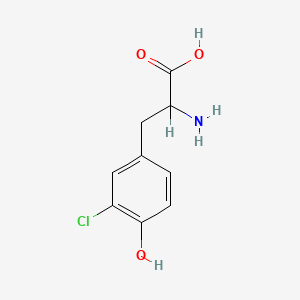
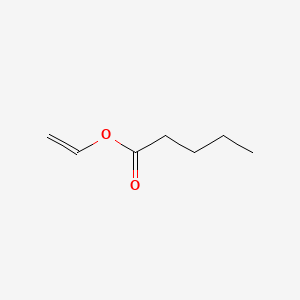
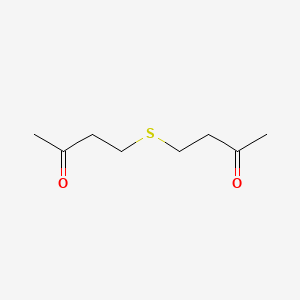
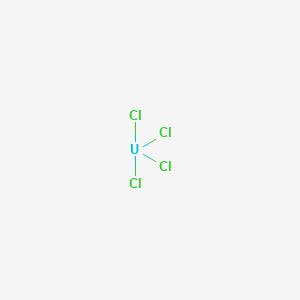
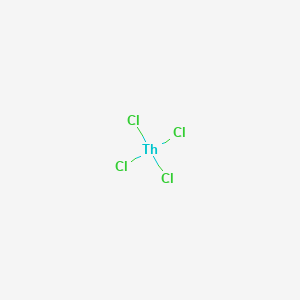
![2,7-Naphthalenedisulfonic acid, 4-amino-5-[(phenylsulfonyl)oxy]-](/img/structure/B1606767.png)
